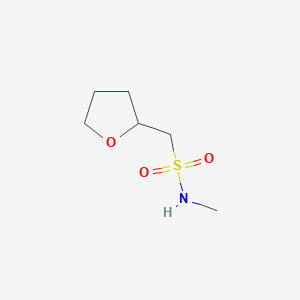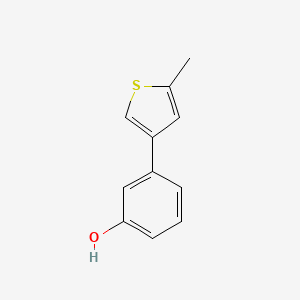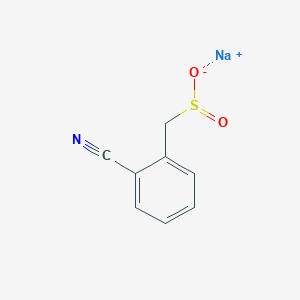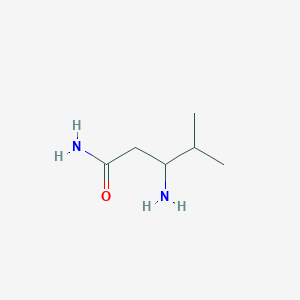
N-methyl-1-oxolan-2-ylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-oxolan-2-ylmethanesulfonamide is a specialized chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . This compound is known for its unique molecular structure, which includes a sulfonamide group attached to a methanesulfonamide moiety. It is primarily used in research and industrial applications due to its versatile chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-oxolan-2-ylmethanesulfonamide typically involves the reaction of N-methyl-1-oxolan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
N-methyl-1-oxolan-2-ylmethanol+methanesulfonyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
N-methyl-1-oxolan-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
科学研究应用
N-methyl-1-oxolan-2-ylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-methyl-1-oxolan-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- N-methyl-1-oxolan-2-ylmethanesulfonamide
- N-methyl-1-oxolan-2-ylmethanesulfonate
- N-methyl-1-oxolan-2-ylmethanesulfonyl chloride
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
属性
分子式 |
C6H13NO3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
N-methyl-1-(oxolan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7-11(8,9)5-6-3-2-4-10-6/h6-7H,2-5H2,1H3 |
InChI 键 |
KGFCPRDZYKVABU-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)CC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)










![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)

